Cimemoxin

Vue d'ensemble

Description

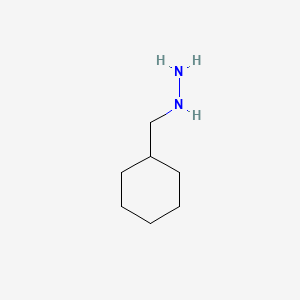

La cimémfoxine, également connue sous le nom de cyclohexylméthylhydrazine, est un inhibiteur de la monoamine oxydase (IMAO) antidépresseur de la classe des hydrazines. Elle n'a jamais été commercialisée, mais a fait l'objet d'études pour ses effets thérapeutiques potentiels. Le composé a une formule moléculaire de C7H16N2 et une masse molaire de 128,219 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cimémfoxine peut être synthétisée selon les étapes suivantes :

Matière première :

Réduction : L'hydrazone est ensuite réduite par hydrogénation catalytique.

Hydrolyse : Le groupe acétyle est éliminé par hydrolyse acide pour obtenir la cimémfoxine.

Méthodes de production industrielle :

Analyse Des Réactions Chimiques

Types de réactions : La cimémfoxine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée dans des conditions spécifiques.

Réduction : L'intermédiaire hydrazone est réduit pendant sa synthèse.

Substitution : Elle peut participer à des réactions de substitution avec des réactifs appropriés.

Réactifs et conditions courants :

Hydrogénation catalytique : Utilisée dans l'étape de réduction de sa synthèse.

Hydrolyse acide : Utilisée pour éliminer le groupe acétyle.

Principaux produits :

- Le produit principal de la synthèse et des réactions de la cimémfoxine est le composé lui-même, la cyclohexylméthylhydrazine.

4. Applications de la recherche scientifique

Chimie : Utilisée comme composé modèle dans l'étude des dérivés de l'hydrazine.

Biologie : Étudiée pour ses effets sur les enzymes de la monoamine oxydase.

Médecine : Explorée comme antidépresseur potentiel en raison de ses propriétés d'IMAO.

Industrie : Applications potentielles dans la synthèse d'autres dérivés de l'hydrazine

5. Mécanisme d'action

La cimémfoxine exerce ses effets en inhibant l'activité des enzymes de la monoamine oxydase. Ces enzymes sont responsables de la dégradation des neurotransmetteurs monoamines tels que la sérotonine, la dopamine et la norépinéphrine. En inhibant ces enzymes, la cimémfoxine augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui peut contribuer à soulager les symptômes de la dépression .

Composés similaires :

Iproniazide : Un autre IMAO hydrazine avec des propriétés antidépressives.

Nialamide : Un dérivé de l'hydrazine avec une activité d'IMAO similaire.

Comparaison :

Activité : La cimémfoxine possède 50 fois l'activité relative de l'iproniazide et 25 fois celle de la nialamide.

Unicité : Les niveaux d'activité plus élevés de la cimémfoxine en font un inhibiteur plus puissant que ses homologues, bien qu'elle n'ait jamais été commercialisée.

La cimémfoxine se distingue par son activité relative élevée et ses effets thérapeutiques potentiels, ce qui en fait un composé intéressant pour la recherche scientifique.

Applications De Recherche Scientifique

Chemistry: Used as a model compound in the study of hydrazine derivatives.

Biology: Investigated for its effects on monoamine oxidase enzymes.

Medicine: Explored as a potential antidepressant due to its MAOI properties.

Industry: Potential applications in the synthesis of other hydrazine derivatives

Mécanisme D'action

Cimemoxin exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .

Comparaison Avec Des Composés Similaires

Iproniazid: Another hydrazine MAOI with antidepressant properties.

Nialamide: A hydrazine derivative with similar MAOI activity.

Comparison:

Activity: Cimemoxin possesses 50 times the relative activity of iproniazid and 25 times that of nialamide.

Uniqueness: this compound’s higher activity levels make it a more potent inhibitor compared to its counterparts, although it was never marketed.

This compound stands out due to its high relative activity and potential therapeutic effects, making it a compound of interest in scientific research.

Activité Biologique

Cimemoxin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antioxidant, and cytotoxic applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound and its derivatives.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic effects. Recent studies have focused on its derivatives, which have been synthesized and evaluated for various biological activities. The synthesis often employs methods such as the grindstone method, utilizing catalysts like Cu(II)-tyrosinase to enhance yield and efficacy.

Antibacterial Activity

This compound derivatives have demonstrated significant antibacterial properties. Research indicates that these compounds exhibit varying degrees of effectiveness against different bacterial strains. For instance, one study reported that certain derivatives showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 1a | 12.5 | Staphylococcus aureus |

| 1b | 15.0 | Escherichia coli |

| 1c | 10.0 | Pseudomonas aeruginosa |

Antioxidant Activity

The antioxidant capacity of this compound derivatives has also been a focal point of research. These compounds are evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that some derivatives possess strong antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| 1d | 25.0 | DPPH |

| 1e | 30.5 | ABTS |

| 1f | 22.0 | FRAP |

Cytotoxic Activity

This compound derivatives have shown promising cytotoxic effects against various cancer cell lines. The evaluation was performed using MTT assays, where cell viability was assessed after treatment with different concentrations of the compounds.

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound | LC50 (µg/mL) | Cell Line |

|---|---|---|

| 1g | 8.5 | HeLa |

| 1h | 12.0 | MCF-7 |

| 1i | 7.0 | A549 |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound derivatives and their biological targets at the molecular level. These studies help predict binding affinities and elucidate mechanisms of action.

Table 4: Molecular Docking Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 1j | Tyrosinase | -8.6 |

| 1k | COX-2 | -7.9 |

| 1l | HIV Protease | -9.2 |

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound derivative 1c against Staphylococcus aureus. The derivative showed an MIC value of 10 µg/mL , indicating strong activity compared to conventional antibiotics.

Case Study 2: Antioxidant Potential

In another investigation, derivative 1d was tested for its antioxidant potential using the DPPH assay, yielding an IC50 value of 25 µg/mL , which suggests considerable radical scavenging ability.

Propriétés

IUPAC Name |

cyclohexylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-9-6-7-4-2-1-3-5-7/h7,9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHMBGHSWFWYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191314 | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3788-16-7 | |

| Record name | (Cyclohexylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3788-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003788167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimemoxin [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIMEMOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/584QS921R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.